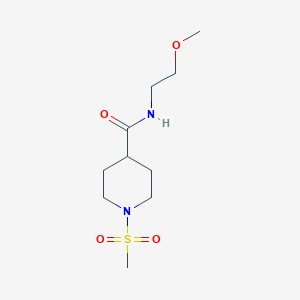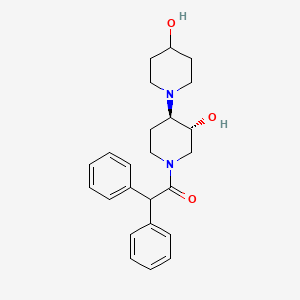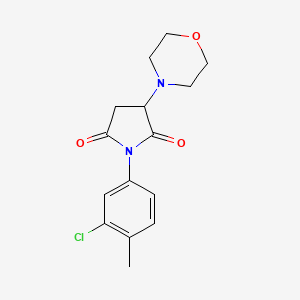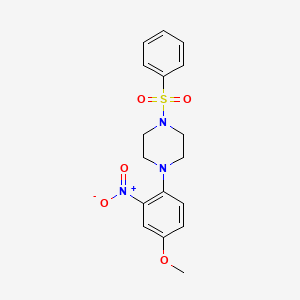
N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE
Overview
Description
N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is a chemical compound with a complex structure that includes a piperidine ring, a methoxyethyl group, and a methylsulfonyl group
Mechanism of Action
Target of Action
It is known that 2′-o-methyl- and 2′-o-(2-methoxyethyl)-rna are synthesized by an archaeal dna polymerase .
Mode of Action
The compound’s mode of action involves a two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase . This gate controls the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers .
Biochemical Pathways
The compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers . These oligomers are used in several approved nucleic acid therapeutics .
Pharmacokinetics
The compound is involved in the synthesis of 2′-o-methyl-rna (2′ome rna) and 2′-o-(2-methoxyethyl)-rna (moe-rna) oligomers , which are used in several approved nucleic acid therapeutics .
Result of Action
The result of the compound’s action is the synthesis of 2′-O-methyl-RNA (2′OMe RNA) and 2′-O-(2-methoxyethyl)-RNA (MOE-RNA) oligomers . These oligomers are used in several approved nucleic acid therapeutics . The synthesis of these oligomers has enabled the discovery of RNA endonuclease catalysts entirely composed of 2′OMe-RNA (2′OMezymes) for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .
Biochemical Analysis
Biochemical Properties
N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with poly(2-methoxyethyl acrylate) surfaces, which are known for their excellent blood compatibility by inhibiting platelet adhesion . The nature of these interactions involves the suppression of platelet adhesion, which is crucial for understanding its bioinert properties.
Cellular Effects
N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide influences various types of cells and cellular processes. It has been shown to regulate protein adsorption on biomaterial surfaces, which is important for modulating cell adhesion . The compound promotes cell adhesiveness while suppressing thrombogenicity, indicating its potential in enhancing cell function and influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with biomolecules such as fibrinogen and fibronectin . These interactions lead to conformational changes in the adsorbed proteins, resulting in the induction of cell adhesion. The compound’s ability to modulate protein adsorption and cell adhesion highlights its role in enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide change over time. Studies have shown that the compound’s surface properties reorganize in water, leading to the suppression of platelet adhesion . This indicates that the compound’s stability and degradation over time can influence its long-term effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide vary with different dosages in animal models. Higher dosages may lead to toxic or adverse effects, while lower dosages may be more effective in achieving the desired biochemical outcomes . Understanding the threshold effects and dosage-dependent responses is crucial for optimizing its use in research and therapeutic applications.
Metabolic Pathways
N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in these pathways can influence its overall biochemical activity and effectiveness in different biological contexts.
Transport and Distribution
The transport and distribution of N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide within cells and tissues involve interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are critical for its function and activity in different cellular environments.
Subcellular Localization
N-(2-methoxyethyl)-1-(methylsulfonyl)-4-piperidinecarboxamide exhibits specific subcellular localization patterns that influence its activity and function . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the methoxyethyl group.
Addition of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.
Industrial Production Methods
Industrial production of N4-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the specific substitution, but common reagents include alkyl halides and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.
Medicine: It may have therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYETHYL)-4-(METHYLSULPHONYL)PHENYLACETAMIDE
- 2-amino-N-(2-methoxyethyl)-4-(methylsulfonyl)butanamide
Uniqueness
N~4~-(2-METHOXYETHYL)-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-methylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-16-8-5-11-10(13)9-3-6-12(7-4-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEICCLVWWBGFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-({[5-methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4070935.png)
![N-[1-(4-methoxyphenyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B4070939.png)
![2-[3-(4-Tert-butylphenyl)sulfonyl-2-hydroxypropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B4070941.png)
![N-[3-(trifluoromethyl)phenyl]-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B4070942.png)

![N-(4-bromo-2-chlorophenyl)-2-[[4-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B4070960.png)
![N-{[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]methyl}-1-(2-fluorophenyl)propan-2-amine](/img/structure/B4070961.png)
![N-(4-{[3-(ethylsulfinyl)propanoyl]amino}phenyl)-5-methyl-2-furamide](/img/structure/B4070969.png)
![1-(3-chlorobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4070970.png)

![2-[(4-bromophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4070981.png)
![1-[3-(2-chlorophenoxy)propyl]piperazine hydrochloride](/img/structure/B4070986.png)

![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2-dimethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4070997.png)
